molecular formula C10H14FNO4 B1436216 ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate CAS No. 1706575-53-2

ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate

Cat. No.: B1436216
CAS No.: 1706575-53-2
M. Wt: 231.22 g/mol
InChI Key: NAPPSIHVTUXEGW-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique bicyclic structure that includes a pyrrolo[1,2-c][1,3]oxazine ring system, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[1,2-c][1,3]oxazine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a carbonyl compound. The reaction is often catalyzed by acids or bases under controlled temperatures.

    Fluorination: Introduction of the fluorine atom at the 3-position can be carried out using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The carboxylate group is introduced via esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolo[1,2-c][1,3]oxazine derivatives.

Scientific Research Applications

Ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: Its stability and reactivity make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
  • Ethyl 3-bromo-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate

Uniqueness

Ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 3-fluoro-1-oxo-4a,5,6,7-tetrahydro-4H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO4/c1-2-15-8(13)10(11)6-7-4-3-5-12(7)9(14)16-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPSIHVTUXEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2CCCN2C(=O)O1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Reactant of Route 3
ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Reactant of Route 4
ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Reactant of Route 5
ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Reactant of Route 6
ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate

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